TUG-2099

Anticancer MCF-7 PC-3

TUG-2099 is a distinct 4-hydroxy-2-pyridinone derivative characterized by a 4-propylphenethyl substituent at the 6-position, a structural modification designed to modulate lipophilicity and target engagement for SAR exploration. It is a potent GPR84 agonist (EC50 0.3 nM) with optimized solubility and microsomal stability. Procure this high-purity compound to advance your research in Alzheimer's, atherosclerosis, and cancer, ensuring reliable data with superior chemical properties.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B12382277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG-2099
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)CCC2=CC(=CC(=O)N2)O
InChIInChI=1S/C16H19NO2/c1-2-3-12-4-6-13(7-5-12)8-9-14-10-15(18)11-16(19)17-14/h4-7,10-11H,2-3,8-9H2,1H3,(H2,17,18,19)
InChIKeyHTNHXOPIEJQITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one: A 2-Pyridinone Scaffold for Research


4-Hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one is a synthetic small molecule belonging to the class of substituted 2-pyridinones [1]. This compound features a characteristic 4-hydroxy-2-pyridinone core, which is a privileged scaffold in medicinal chemistry associated with a wide range of biological activities, including enzyme inhibition and metal chelation [2]. The specific addition of a 4-propylphenethyl group at the 6-position differentiates it from simpler analogs and is intended to modulate its molecular recognition and physicochemical properties.

Why 4-Hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one Cannot Be Substituted with a Generic Analog


High-strength, quantitative differential evidence for this specific compound is extremely limited in the public domain. Therefore, a definitive, data-driven answer to why it should be prioritized over a close analog cannot be provided based on the current constraints. While the 4-hydroxy-2-pyridinone core is common [1], the unique 6-[2-(4-propylphenyl)ethyl] substituent is designed to impart distinct target binding and physicochemical properties. Without head-to-head comparative data against its closest analogs, substituting this compound with a generic or in-class alternative introduces significant, unquantifiable scientific risk. The following section details the best available but limited evidence.

Limited Quantitative Evidence Guide for 4-Hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one


Evidence Item 1: Class-Level Anticancer Potential of 4-Hydroxy-2-pyridinone Derivatives

No direct quantitative data is available for this specific compound. This evidence item provides class-level context from a study on related 4-hydroxy-2-pyridinone derivatives, which demonstrates the potential of this scaffold for anticancer activity. The target compound is inferred to belong to this bioactive class [1].

Anticancer MCF-7 PC-3 Cytotoxicity Class-level inference

Evidence Item 2: Class-Level Antioxidant Potential of 4-Hydroxy-2-pyridinone Derivatives

No direct quantitative data is available for this specific compound. This evidence item provides class-level context, indicating that 4-hydroxy-2-pyridinone derivatives can exhibit antioxidant activity [1]. The target compound is inferred to belong to this class.

Antioxidant Free radical scavenging Class-level inference

Evidence Item 3: Potential Glucokinase (GK) Activation

An entry in the BindingDB database (BDBM50533100) links this compound (via ChEMBL ID CHEMBL4549950) to glucokinase activation assays. However, the provided data shows an EC50 value of 170 nM for a different compound structure, and it is unclear if this value is correctly associated with the target compound. The connection is tenuous and requires further verification [1].

Glucokinase activator Diabetes GK Enzyme activation

Potential Research Applications for 4-Hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one (Based on Limited Evidence)


Scenario 1: Medicinal Chemistry Exploration of Novel 4-Hydroxy-2-pyridinone Derivatives

This compound is best suited as a specialized building block or a tool compound for medicinal chemistry groups exploring the structure-activity relationship (SAR) of 6-substituted 4-hydroxy-2-pyridinones [1]. Its distinct 4-propylphenethyl substituent allows for the investigation of how bulky, lipophilic groups at this position influence target binding, metabolic stability, or cellular permeability. This application is directly supported by its classification as a 4-hydroxy-2-pyridinone derivative, a scaffold with known pharmacological relevance [1].

Scenario 2: Use as a Reference Compound in Class-Level Bioassays

Given the class-level evidence for anticancer and antioxidant activities of related 4-hydroxy-2-pyridinones [1], this compound could be included as one of several structurally diverse analogs in a screening panel. Its value lies in its structural uniqueness within a set of compounds, allowing researchers to probe the effect of the 6-substituent on a panel of cancer cell lines or in antioxidant assays. This scenario does not rely on this compound having superior activity but on its contribution to a broader SAR dataset.

Scenario 3: Hypothesis-Driven Investigation of Glucokinase (GK) Activation

The tenuous link to glucokinase (GK) activation suggested by a BindingDB entry [1] provides a specific, albeit unverified, hypothesis for research. A laboratory with expertise in GK or diabetes-related pathways might procure this compound to perform confirmatory assays, aiming to validate or refute the potential activity. This is a high-risk, exploratory scenario that requires further experimental validation, but it represents a direct, target-based application derived from the limited available data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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